Researchers using the free base of 1-phenylpiperazine often face volatility, oxidation, and weighing errors. This crystalline hydrochloride salt (CAS 2210-93-7) solves these issues with high melting point (240-250°C), ensuring stable, precise gravimetric dispensing for automated parallel synthesis. Its excellent aqueous solubility permits direct in vitro assay preparation without organic co-solvent interference. Used to synthesize trazodone, urapidil, and monoaminergic drug candidates.
1-Phenylpiperazinium chloride, commonly known as 1-phenylpiperazine hydrochloride, is a fundamental chemical building block widely utilized in medicinal chemistry and analytical applications . As the stable hydrochloride salt of the phenylpiperazine scaffold, it presents as a crystalline solid with a high melting point (240–250 °C), distinguishing it from its liquid free-base counterpart . This compound is primarily procured as a reliable, high-purity precursor for the synthesis of bioactive derivatives targeting monoaminergic systems, including various antidepressants and alpha-adrenoceptor antagonists. Its salt form ensures long-term shelf stability, consistent stoichiometry, and excellent solubility in aqueous and polar media, making it an essential reagent for both high-throughput parallel synthesis and in vitro pharmacological profiling[1].
Aqueous assay compatible hydrochloride salt
Parent scaffold for SAR & receptor studies
Reported monoamine releasing agent probe
Procurement substitution between 1-phenylpiperazinium chloride and the generic 1-phenylpiperazine free base (CAS 92-54-6) frequently leads to process failures due to stark differences in physical state and solubility . The free base is a liquid at room temperature (melting point ~18.8 °C) that is prone to oxidation, discoloration, and volatility, making precise stoichiometric weighing difficult and compromising batch-to-batch reproducibility . Furthermore, the free base is highly lipophilic and insoluble in water, which disrupts formulations for biological assays. Attempting to use the free base in aqueous-phase reactions or high-throughput library generation requires additional handling steps, organic co-solvents, or in situ salt formation, introducing unnecessary variables and potential yield losses that are entirely bypassed by procuring the pre-formed hydrochloride salt [1].
Free base vs. hydrochloride
Free base (CAS 92-54-6) is liquid and water-insoluble; substituting for the solid hydrochloride may block aqueous assay use.
Dihydrochloride salt (CAS 4004-95-9)
Dihydrochloride may be more hygroscopic, potentially affecting weighing accuracy and long-term stability compared to the monohydrochloride.
Salt-form interchange
Changing the salt form can shift solubility and reaction kinetics, compromising reproducibility in biological and synthetic workflows.
The physical state of a precursor dictates its handling efficiency in chemical synthesis. 1-Phenylpiperazinium chloride exists as a stable, crystalline solid with a defined melting point of 240–250 °C. In stark contrast, the 1-phenylpiperazine free base is a liquid at standard room temperature (melting point 18.8 °C) . This >220 °C difference in thermal transition ensures that the hydrochloride salt can be dispensed as a dry powder, eliminating the volumetric inaccuracies, viscosity issues, and oxidative degradation associated with handling the liquid free base during sensitive synthetic workflows.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | Solid crystalline powder (mp 240–250 °C) |
| Comparator Or Baseline | 1-Phenylpiperazine free base (Liquid, mp 18.8 °C) |
| Quantified Difference | >220 °C higher melting point; solid vs. liquid state |
| Conditions | Standard laboratory temperature and pressure |
Procuring the solid salt enables precise gravimetric weighing and eliminates the handling complexities of volatile or viscous liquids, directly improving reproducibility in multi-step synthesis.
For pharmacological profiling and analytical chemistry, precursor solubility in physiological media is critical. 1-Phenylpiperazinium chloride provides robust solubility in aqueous environments, readily dissolving in water and standard physiological buffers. The comparator, 1-phenylpiperazine free base, is fundamentally water-insoluble and requires harsh organic solvents for dissolution . The salt form's inherent aqueous compatibility prevents compound precipitation upon dilution into biological assay media.
| Evidence Dimension | Solubility in aqueous media |
| Target Compound Data | Highly soluble in water and aqueous buffers |
| Comparator Or Baseline | 1-Phenylpiperazine free base (Insoluble in water) |
| Quantified Difference | Transition from water-insoluble to highly soluble in physiological buffers |
| Conditions | Aqueous buffer at room temperature |
The defined aqueous solubility of the hydrochloride salt simplifies the preparation of homogeneous stock solutions for cell-based assays, avoiding artifacts caused by organic co-solvents.
In automated or semi-automated library synthesis, precursor stability directly impacts reaction yield and purity. Studies utilizing 1-phenylpiperazinium chloride in the parallel synthesis of imidazole-4,5-dicarboxamide libraries demonstrated that employing the hydrochloride salt (in combination with a tertiary amine base like DIPEA) effectively mitigates the volatility and handling losses typical of free alkanamines[1]. This approach ensures exact stoichiometric delivery into multi-well reactors, resulting in final compounds of high analytical purity suitable for molecular screening repositories, a metric often compromised when handling the volatile liquid free base .
| Evidence Dimension | Suitability for parallel library synthesis |
| Target Compound Data | Stable solid salt; precise stoichiometric delivery with DIPEA |
| Comparator Or Baseline | Free base amines (prone to volatility and handling losses) |
| Quantified Difference | Eliminates volatility-driven stoichiometric errors during multi-well dispensing |
| Conditions | Parallel synthesis in culture tubes using DIPEA as a scavenger base |
Procuring the hydrochloride salt maximizes reproducibility and yield in high-throughput medicinal chemistry workflows by preventing precursor loss to volatilization.
Due to its solid state and lack of volatility, 1-phenylpiperazinium chloride is the preferred precursor for automated and semi-automated parallel synthesis of pharmaceutical libraries. When paired with a scavenger base like DIPEA, it allows for precise gravimetric dispensing into multi-well formats, ensuring high-yield generation of complex amides and heterocyclic derivatives without the stoichiometric errors associated with liquid free bases [1].
The compound's high solubility in aqueous buffers makes it the ideal choice for preparing reference standard stock solutions in pharmacology. It is extensively used in receptor binding assays and cell-based screening targeting monoaminergic systems, where the introduction of lipophilic free bases would require undesirable concentrations of organic co-solvents that could skew assay results .
In process chemistry, 1-phenylpiperazinium chloride serves as a highly stable, weighable building block for the commercial synthesis of blockbuster drugs such as trazodone and urapidil analogs. Its long-term shelf stability and defined melting point (240–250 °C) provide the batch-to-batch consistency required for stringent Good Manufacturing Practice (GMP) environments, avoiding the oxidative degradation risks of the free base.
Acute Toxic;Irritant